molecular formula C9H14O2Si B1447070 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid CAS No. 1268810-07-6

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Cat. No.: B1447070
CAS No.: 1268810-07-6
M. Wt: 182.29 g/mol
InChI Key: HZGALDCSOVHAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O2Si. It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trimethylsilyl-ethynyl group.

Preparation Methods

The synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium, to introduce the trimethylsilyl-ethynyl group onto the cyclopropane ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGALDCSOVHAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.